BMS-202

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BMS-202 ist ein niedermolekularer Inhibitor, der dafür bekannt ist, die Interaktion zwischen dem programmierten Zelltodprotein 1 (PD-1) und seinem Liganden, dem programmierten Zelltodliganden 1 (PD-L1), zu blockieren. Diese Verbindung hat aufgrund ihres Potenzials in der Krebsimmuntherapie, insbesondere bei der Steigerung der Immunantwort des Körpers gegen Tumoren, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Methoxy-1-Pyridin-chemische Struktur beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Der erste Schritt beinhaltet die Bildung des Methoxy-1-Pyridin-Kerns durch eine Reihe von Reaktionen, einschließlich nucleophiler Substitution und Cyclisierung.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Wissenschaftliche Forschungsanwendungen

BMS-202 has a wide range of scientific research applications, including:

Cancer Immunotherapy: this compound is primarily used in cancer research to inhibit the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors. .

Biological Studies: The compound is used to study the role of PD-L1 in immune regulation and its impact on various signaling pathways, such as the PI3K/AKT pathway.

Drug Development: This compound serves as a lead compound for developing new small-molecule inhibitors targeting the PD-1/PD-L1 pathway.

Wirkmechanismus

Target of Action

The primary target of BMS-202 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is commonly overexpressed in various types of cancer cells, including glioblastoma (GBM) cells . It plays a crucial role in downregulating the immune system and promoting self-tolerance .

Mode of Action

This compound binds to PD-L1 and blocks the interaction between PD-L1 and Programmed Death-1 (PD-1) . This blockade inhibits the PD-1/PD-L1 proteins binding, rescuing PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells .

Biochemical Pathways

This compound affects the PD-L1-AKT-BCAT1 axis . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts this axis independently of mTOR signaling . This interruption leads to a significant alteration in cell metabolism, particularly in the metabolism of branched-chain amino acids (BCAAs), which are the primary nitrogen source for synthesizing glutamate .

Pharmacokinetics

The pharmacokinetics properties of this compound have been studied in B16-F10 melanoma-bearing mice . The results showed that this compound was absorbed and distributed into the tumors with much higher concentrations than those of the blockade against PD-1/PD-L1 binding .

Result of Action

This compound has shown to inhibit the proliferation of GBM cells both in vitro and in vivo . It also functionally blocks cell migration and invasion in vitro . In B16-F10 melanoma-bearing mice, this compound presented the antitumor effects, enhanced IFN-γ levels in plasma, increased the frequency of CD3+ CD8+ T and CD8+ IFN-γ+ T and the ratios of CD8+/Treg, and decreased the CD4+ CD25+ CD127 low/− (Treg) number in tumor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the blood-brain barrier can affect the delivery and efficacy of this compound in treating brain tumors like GBM . Moreover, the tumor microenvironment, including the presence of other immune cells and molecules, can also impact the action and efficacy of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BMS-202 involves multiple steps, starting with the preparation of the core structure, which includes a methoxy-1-pyridine chemical structure. The synthetic route typically involves the following steps:

Formation of the Core Structure: The initial step involves the formation of the methoxy-1-pyridine core through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMS-202 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxy- und Pyridin-Gruppen.

Reduktion: Reduktionsreaktionen können an verschiedenen funktionellen Gruppen auftreten und die chemischen Eigenschaften der Verbindung verändern.

Substitution: This compound kann an nucleophilen und elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Methoxygruppe zur Bildung von Aldehyden oder Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die aromatischen Ringe einführen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Krebs-Immuntherapie: this compound wird hauptsächlich in der Krebsforschung eingesetzt, um die PD-1/PD-L1-Interaktion zu hemmen und so die Immunantwort gegen Tumoren zu verstärken. .

Biologische Studien: Die Verbindung wird verwendet, um die Rolle von PD-L1 bei der Immunregulation und seine Auswirkungen auf verschiedene Signalwege, wie den PI3K/AKT-Signalweg, zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer niedermolekularer Inhibitoren, die auf den PD-1/PD-L1-Signalweg abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an PD-L1 bindet und seine Interaktion mit PD-1 verhindert. Diese Blockade stört den PD-L1/PD-1-Signalweg, der bekanntermaßen die Immunantwort unterdrückt. Durch die Hemmung dieser Interaktion verstärkt this compound die Aktivität von T-Zellen, sodass sie Krebszellen effektiv angreifen und zerstören können . Die Verbindung zielt speziell auf die PD-L1-Dimerisierung ab, was zur Bildung von PD-L1-Homodimeren führt und seine Interaktion mit PD-1 verhindert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mehrere Verbindungen ähneln BMS-202 in Bezug auf ihren Wirkmechanismus und ihre chemische Struktur. Dazu gehören:

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Bindungsaffinität und Spezifität gegenüber PD-L1 einzigartig. Seine Fähigkeit, PD-L1-Dimerisierung zu induzieren und die PD-1/PD-L1-Interaktion effektiv zu blockieren, unterscheidet es von anderen Inhibitoren. Darüber hinaus machen seine günstigen pharmakokinetischen Eigenschaften, wie z. B. eine gute orale Bioverfügbarkeit und Tumordurchdringung, es zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie .

Eigenschaften

IUPAC Name |

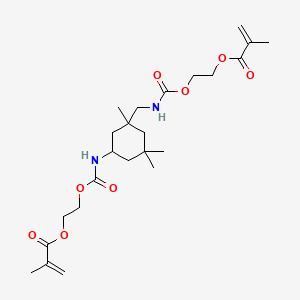

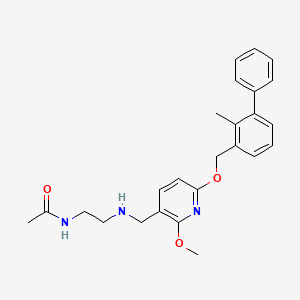

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPSOYOYVELLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675203-84-5 |

Source

|

| Record name | BMS-202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B606154.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)